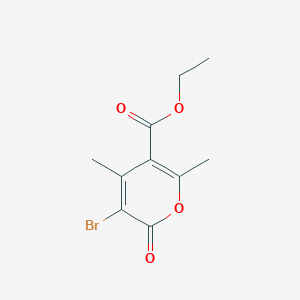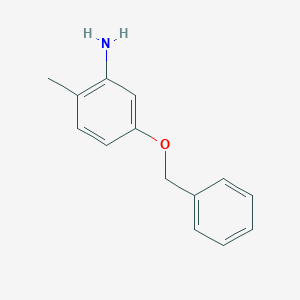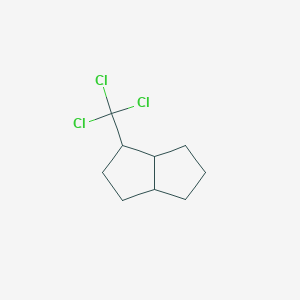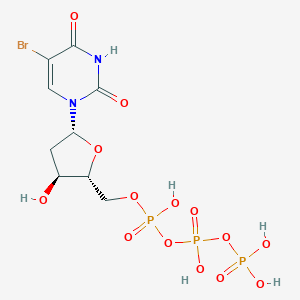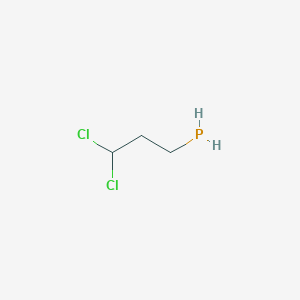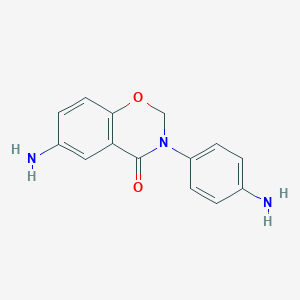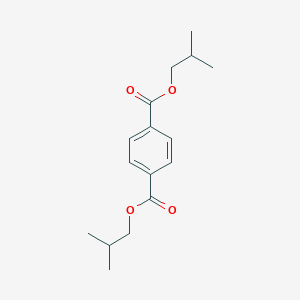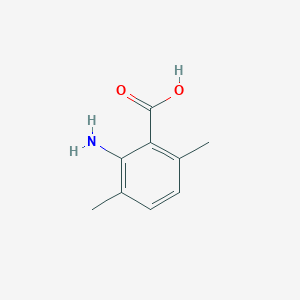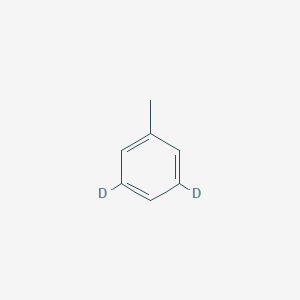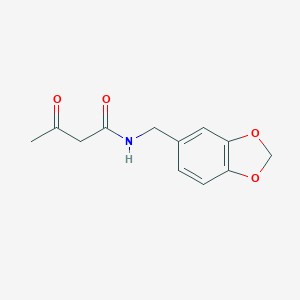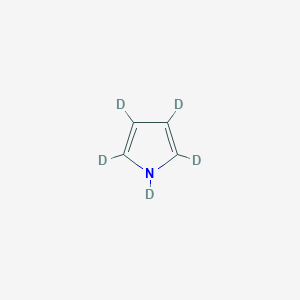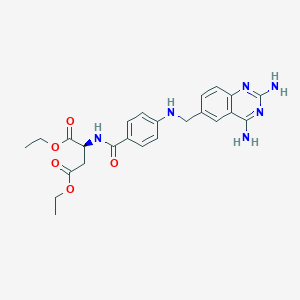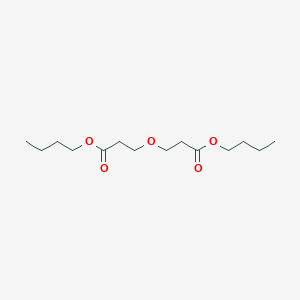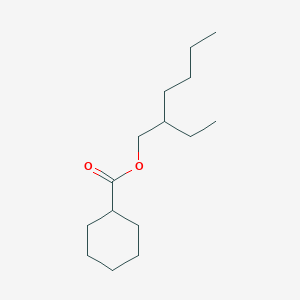
2-Ethylhexyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl cyclohexanecarboxylate, also known as EHC, is a chemical compound that has been widely used in various industrial applications. EHC is a clear, colorless liquid that has a faint odor and is soluble in water. It is commonly used as a plasticizer in the production of PVC, which is used in many products such as pipes, flooring, and cables. EHC is also used in the production of adhesives, sealants, and coatings.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl cyclohexanecarboxylate is not well understood. However, it is believed that 2-Ethylhexyl cyclohexanecarboxylate acts as a plasticizer by reducing the intermolecular forces between the polymer chains in PVC. This results in increased flexibility and durability of the PVC product.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Ethylhexyl cyclohexanecarboxylate can have toxic effects on the liver and kidneys in animals. In addition, 2-Ethylhexyl cyclohexanecarboxylate has been found to have estrogenic activity, which can disrupt the endocrine system. 2-Ethylhexyl cyclohexanecarboxylate has also been shown to have genotoxic effects, which can lead to DNA damage and mutations.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethylhexyl cyclohexanecarboxylate is commonly used as a plasticizer in the production of PVC, which has numerous industrial applications. However, 2-Ethylhexyl cyclohexanecarboxylate can be difficult to work with in the laboratory due to its toxicity and potential health effects. Therefore, precautions must be taken when handling 2-Ethylhexyl cyclohexanecarboxylate in the laboratory.
List of
Zukünftige Richtungen
1. Further research is needed to better understand the mechanism of action of 2-Ethylhexyl cyclohexanecarboxylate.
2. More studies are needed to determine the potential health effects of 2-Ethylhexyl cyclohexanecarboxylate exposure in humans.
3. Research should be conducted to develop safer alternatives to 2-Ethylhexyl cyclohexanecarboxylate for use in PVC production.
4. Studies should be conducted to determine the environmental impact of 2-Ethylhexyl cyclohexanecarboxylate and its potential effects on ecosystems.
5. Further research is needed to determine the long-term effects of 2-Ethylhexyl cyclohexanecarboxylate exposure on human health.
In conclusion, 2-Ethylhexyl cyclohexanecarboxylate is a widely used chemical compound that has been the subject of numerous scientific studies. While 2-Ethylhexyl cyclohexanecarboxylate has many industrial applications, it also has potential health and environmental effects that must be considered. Further research is needed to better understand the mechanism of action of 2-Ethylhexyl cyclohexanecarboxylate and its potential health and environmental effects.
Synthesemethoden
The synthesis of 2-Ethylhexyl cyclohexanecarboxylate involves the reaction between cyclohexanecarboxylic acid and 2-ethylhexanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the 2-Ethylhexyl cyclohexanecarboxylate product is obtained through distillation and purification.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl cyclohexanecarboxylate has been the subject of numerous scientific studies due to its widespread industrial use. One area of research has focused on the potential health effects of 2-Ethylhexyl cyclohexanecarboxylate exposure. Studies have shown that 2-Ethylhexyl cyclohexanecarboxylate can be absorbed through the skin and can cause skin irritation and sensitization. In addition, 2-Ethylhexyl cyclohexanecarboxylate has been found to have toxic effects on aquatic organisms.
Eigenschaften
CAS-Nummer |
16397-74-3 |
|---|---|
Produktname |
2-Ethylhexyl cyclohexanecarboxylate |
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
2-ethylhexyl cyclohexanecarboxylate |
InChI |
InChI=1S/C15H28O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
LIIGSIGMAHCMQM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1CCCCC1 |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1CCCCC1 |
Andere CAS-Nummern |
16397-74-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



